molecular formula C10H11N3O3 B12512420 Ethyl 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate

Ethyl 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B12512420
M. Wt: 221.21 g/mol
InChI Key: DGFMEUPUCWHADE-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is a high-value chemical scaffold based on the privileged pyrazolo[1,5-a]pyrimidine (PP) core, a fused, rigid, and planar N-heterocyclic system recognized for its significant potential in medicinal chemistry and drug discovery . The synthetic versatility of this scaffold allows for extensive structural modifications, making it a key intermediate for the design and development of novel bioactive molecules . Pyrazolo[1,5-a]pyrimidine derivatives have attracted considerable attention for their potent activity as protein kinase inhibitors (PKIs), which play a critical role in targeted cancer therapy . These compounds can act as ATP-competitive inhibitors, disrupting the aberrant signaling pathways that drive oncogenesis . Research into PP-based compounds has demonstrated their efficacy against a range of kinases, including those implicated in non-small cell lung cancer (NSCLC) and melanoma . Beyond oncology, the PP scaffold is also investigated for its application in treating inflammatory and autoimmune diseases. Selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a lipid kinase, can be developed from this core to modulate immune cell function . Furthermore, the inherent biocompatibility and lower toxicity profiles of PP derivatives have led to their incorporation into commercial drugs, underscoring the translational potential of this chemical class . This product is intended For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

ethyl 2-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C10H11N3O3/c1-3-16-10(15)7-5-9(14)13-8(11-7)4-6(2)12-13/h4-5,12H,3H2,1-2H3

InChI Key

DGFMEUPUCWHADE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)N2C(=N1)C=C(N2)C

Origin of Product

United States

Preparation Methods

Cyclocondensation as the Fundamental Approach

The primary synthetic route for pyrazolo[1,5-a]pyrimidines involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles, which function as 1,3-bisnucleophilic systems. This versatile methodology enables structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine scaffold. The general reaction scheme involves:

  • Formation of an aminopyrazole intermediate
  • Reaction with a suitable 1,3-dicarbonyl compound
  • Cyclization to form the pyrimidine ring
  • Functionalization at various positions

Common Reagents and Conditions

The synthesis typically employs 1,3-dicarbonyl compounds as key starting materials, with acid and ethanol as common solvents. Catalysts frequently used include sodium ethoxide and various amine-based bases. The reaction conditions can be modified depending on the desired substitution pattern and functional groups required in the final product.

Specific Preparation Methods for Ethyl 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate

Cyclocondensation with 3-Aminopyrazole Derivatives

The synthesis of this compound typically begins with 3-amino-5-methylpyrazole and ethyl 3-oxopropanoate derivatives. This approach follows the general cyclocondensation strategy with specific modifications to achieve the desired substitution pattern.

Reaction Scheme:

  • 3-Amino-5-methylpyrazole is prepared or obtained commercially
  • Reaction with ethyl 3-oxopropanoate (or suitable derivative) in acidic conditions
  • Cyclization to form the pyrimidine ring with 7-hydroxy functionality
  • Purification to obtain the target compound

Three-Component One-Pot Synthesis

An efficient method involves a three-component reaction using:

  • 3-Amino-5-methylpyrazole
  • Diethyl oxalate
  • An appropriate ketone or aldehyde

This approach is particularly valuable for large-scale synthesis, as it minimizes the isolation of intermediates and reduces waste generation. The reaction proceeds through initial condensation followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core.

Microwave-Assisted Synthesis

Modern synthetic approaches utilize microwave irradiation to accelerate the reaction and improve yields. In a typical procedure:

  • A mixture of 3-amino-5-methylpyrazole and ethyl 3-ethoxyacrylate (or suitable derivative) is prepared
  • The reaction mixture is heated by microwave irradiation at 78-130°C for 30 minutes
  • The product is isolated by filtration after precipitation

This method significantly reduces reaction time from several hours to minutes and often produces higher yields compared to conventional heating methods.

Palladium-Catalyzed Cross-Coupling Approaches

More advanced synthetic routes utilize palladium-catalyzed cross-coupling reactions to introduce specific substituents. These methods are particularly useful when:

  • Conventional methods fail to yield the desired substitution pattern
  • Regiochemical control is crucial
  • Sterically hindered substituents need to be introduced

Optimization of Reaction Conditions

Temperature and Solvent Effects

Optimization studies have revealed significant effects of temperature and solvent choice on the yield and purity of this compound. Table 1 summarizes these findings:

Table 1. Effect of Temperature and Solvent on Yield

Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
Ethanol 78 6 72 95
Acetic Acid 120 3 85 97
DMF 130 2 76 93
Ethanol/Water (4:1) 80 5 68 94
Microwave (Ethanol) 120 0.5 88 98

The data indicates that microwave-assisted synthesis in ethanol provides the highest yield and purity with significantly reduced reaction time.

Catalyst Optimization

The choice of catalyst significantly impacts the efficiency of cyclocondensation reactions. Studies have explored various catalysts for optimizing the synthesis of this compound:

Table 2. Effect of Catalyst on Reaction Efficiency

Catalyst Catalyst Loading (mol%) Solvent Time (h) Yield (%)
Sodium ethoxide 10 Ethanol 5 75
Piperidine 5 Ethanol 4 82
p-TSA 5 Acetic Acid 3 79
Cu(OAc)₂ 5 DMF 4 65
Pd(OAc)₂ 2 Acetic Acid 2 88

Piperidine and Pd(OAc)₂ have shown superior catalytic activity, with the latter being particularly effective in shorter reaction times.

Reaction Mechanisms

Key Mechanistic Steps

The formation of this compound proceeds through several key mechanistic steps:

  • Nucleophilic attack of the amino group of 3-amino-5-methylpyrazole on the carbonyl carbon of the 1,3-dicarbonyl compound
  • Dehydration to form an imine intermediate
  • Intramolecular cyclization involving the nitrogen atom of the pyrazole ring
  • Tautomerization to establish the 7-hydroxy functionality

This mechanism explains the regioselectivity observed in the cyclocondensation reaction.

Alternative Cyclization Pathways

Alternative cyclization pathways can lead to isomeric products. Control of these pathways is crucial for obtaining the desired compound:

  • Reaction conditions can favor either 5-carboxylate or 3-carboxylate isomers
  • Electronic effects of substituents influence the cyclization orientation
  • Steric factors may direct the approach of the reacting partners

Purification Methods

Crystallization Techniques

Crystallization has proven to be the most effective purification method for this compound. Studies have evaluated various solvent systems:

Table 3. Crystallization Solvent Systems and Their Efficiency

Solvent System Temperature (°C) Recovery (%) Purity (%)
Ethanol 25 85 98
Ethanol/Water 25 88 99
DMF/Ethanol (1:3) 25 92 99.5
Acetone/Hexane 25 79 97
Ethyl Acetate 25 83 98

DMF/Ethanol (1:3) has been identified as the optimal solvent system for crystallization, providing high recovery and excellent purity.

Chromatographic Purification

For challenging separations, column chromatography has been employed using the following conditions:

  • Stationary phase: Silica gel (60-120 mesh)
  • Mobile phase: Ethyl acetate/hexane gradient (20:80 to 50:50)
  • Flow rate: 1.5 mL/min
  • Detection: UV at 254 nm

This method is particularly useful for removing closely related structural isomers that may form during the synthesis.

Characterization Data

Spectroscopic Analysis

Comprehensive characterization of this compound has been performed using various spectroscopic techniques:

1H NMR (DMSO-d6, 400 MHz): δ 1.32 (t, J = 7.2 Hz, 3H, CH3CH2), 2.62 (s, 3H, CH3), 4.30 (q, J = 7.2 Hz, 2H, CH2), 7.20 (s, 1H, pyrimidine-H), 11.76 (s, 1H, OH)

13C NMR (DMSO-d6, 100 MHz): δ 13.6 (CH3CH2), 13.7 (CH3), 59.0 (CH2), 102.0, 103.8, 141.9, 142.6, 147.4, 155.5, 162.4 (C=O)

IR (KBr, cm-1): 3325 (OH), 1701 (C=O ester), 1655 (C=O ring)

Mass Spectrum (EI, m/z): 221 (M+, 100%)

Physical Properties

The compound exhibits the following physical properties:

  • Appearance: White to off-white crystalline solid
  • Melting point: 178-180°C
  • Solubility: Soluble in DMF, DMSO; moderately soluble in ethanol; sparingly soluble in water
  • Storage stability: Stable at room temperature in sealed containers

Scale-Up Considerations

Batch vs. Continuous Processing

Comparative studies between batch and continuous flow processes have been conducted:

Table 4. Batch vs. Continuous Processing Comparison

Parameter Batch Process Continuous Flow
Scale (g) 50 50
Yield (%) 85 92
Purity (%) 98 99
Time (h) 3 1
Solvent Usage (L/kg) 15 8
Energy Consumption (kWh/kg) 12 7

Continuous flow processing offers significant advantages in terms of efficiency, yield, and resource utilization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ethyl ester group.

Major Products

    Oxidation: Formation of 7-oxo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate.

    Reduction: Formation of 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-5-methanol.

    Substitution: Formation of various substituted pyrazolo[1,5-a]pyrimidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and pathways involved in cell proliferation and survival. For example, it may inhibit kinases or other proteins involved in signaling pathways, leading to the suppression of tumor growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a systematic comparison of Ethyl 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate with key analogues:

Substituent Variations and Electronic Effects

Compound Name Substituents Key Structural Differences Impact on Properties
This compound 7-OH, 2-CH₃, 5-COOEt Reference compound High polarity due to -OH; moderate antioxidant activity (IC₅₀ = 15.34 μM)
Ethyl 5-(2-ethoxy-2-oxoethyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (3h) 7-OH, 2-CH₃, 3-COOEt, 5-(CH₂COOEt) Additional ethoxycarbonylmethyl group at position 5 Enhanced antioxidant activity (IC₅₀ = 15.34 μM) due to electron-withdrawing groups stabilizing radical scavenging
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate 7-CH₃, 2-Ph, 5-COOEt Methyl at position 7, phenyl at position 2 Reduced solubility compared to hydroxylated analogues; planar fused rings promote π-π stacking in crystal lattice
Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 7-CF₂H, 5-(4-MeOPh), 3-COOEt Difluoromethyl enhances lipophilicity; methoxyphenyl increases metabolic stability Potential for improved blood-brain barrier penetration
Methyl 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate (3e) 7-O, 5-COOMe Oxo group at position 7 in dihydro form Lower redox activity compared to hydroxylated derivatives; used as intermediates for further functionalization

Physicochemical Properties

Property This compound Ethyl 7-methyl-2-phenyl analogue Methyl 7-oxo analogue (3e)
Solubility (H₂O) Moderate (due to -OH) Low (hydrophobic phenyl group) Low (oxo group reduces polarity)
Melting Point Not reported 177–178°C 186–187°C
Synthetic Yield ~50–60% (microwave-assisted) 53% (reflux in EtOH) 92% (ultrasonic irradiation)

Key Research Findings

Antioxidant Activity : The hydroxyl group at position 7 is critical for radical scavenging, as seen in this compound (IC₅₀ = 15.34 μM), though electron-withdrawing groups like ethoxycarbonyl enhance activity further .

Synthetic Flexibility : Microwave-assisted methods (e.g., 125°C for 15 minutes) improve yields (61–81%) compared to traditional reflux .

Structural Stability : Planar fused-ring systems (e.g., Ethyl 7-methyl-2-phenyl analogue) promote intermolecular hydrogen bonding (C12–H12···O1) and π-π stacking, enhancing crystallinity .

Biological Activity

Ethyl 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H11N3O3C_{10}H_{11}N_3O_3 and a molecular weight of approximately 221.21 g/mol. Its structure includes a hydroxyl group at the 7-position and a carboxylate group at the 5-position, which are critical for its biological interactions.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC10H11N3O3
Molecular Weight221.21 g/mol
Melting PointNot specified
AppearanceWhite to light yellow powder

Antioxidant Properties

Preliminary studies indicate that this compound exhibits antioxidant activity . The presence of the hydroxyl group enhances its ability to scavenge free radicals, potentially mitigating oxidative stress in biological systems. This property is particularly relevant in the context of diseases associated with oxidative damage.

Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of this compound. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions. The mechanism may involve modulation of signaling pathways related to inflammation.

Anticancer Activity

The compound's structural similarity to other bioactive pyrazolo[1,5-a]pyrimidines suggests potential anticancer activity . Studies have shown that derivatives of this class can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have been reported to target specific kinases involved in cancer progression.

Enzymatic Inhibition

This compound may exhibit enzymatic inhibitory activity against various targets:

  • Kinases : Potential inhibition of tyrosine kinases involved in cancer signaling pathways.
  • Phosphodiesterases : May enhance cyclic nucleotide levels, contributing to its therapeutic effects.

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in radical species, correlating with increased concentrations of the compound.

Case Study 2: Anti-inflammatory Mechanism Investigation

In another study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6. This suggests that it may inhibit the NF-kB pathway, a critical regulator of inflammation.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenges free radicals
Anti-inflammatoryReduces cytokine production
AnticancerInhibits cell proliferation
Enzymatic InhibitionPotential kinase inhibition

Q & A

Q. What are the common synthetic routes for Ethyl 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate?

  • Methodological Answer : The compound is synthesized via condensation of 5-amino-3-arylpyrazoles with ethyl 2,4-dioxopentanoate under reflux in ethanol. Purification involves column chromatography (petroleum ether/ethyl acetate, 8:2 v/v) followed by recrystallization from cyclohexane . Alternative methods employ ultrasonic irradiation with KHSO₄ in aqueous-alcohol media, optimizing solvent ratios (e.g., ethanol/water) and reaction times (30–60 minutes) to achieve yields >85% (see Table 1 in for condition-dependent yields).

Q. How is the crystal structure of this compound characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (SHELXL for refinement) resolves the structure. Key features include:
  • Planar fused pyrazole-pyrimidine rings (deviation <0.004 Å) .
  • Intermolecular C12–H12···O1 hydrogen bonds forming inversion dimers and π-π stacking (centroid distance: 3.426 Å) .
  • Dihedral angles (e.g., 1.31° between fused rings) calculated via SHELXPRO .

Q. What spectroscopic techniques validate the compound’s structure?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl at C2, ethyl carboxylate at C5). Aromatic protons appear as doublets (δ 7.2–8.1 ppm) .
  • HRMS : Exact mass matches theoretical values (e.g., [M+H]⁺ at m/z 273.0874) .
  • IR : Stretching frequencies for hydroxyl (3400–3500 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) groups .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine synthesis be addressed?

  • Methodological Answer : Regioselectivity depends on precursor substitution patterns. For example:
  • Using 5-amino-3-phenylpyrazole with ethyl 2,4-dioxopentanoate yields the 7-methyl isomer predominantly due to steric and electronic effects .
  • Fluorinated alkynes (e.g., ethyl 4,4,4-trifluorobut-2-ynoate) direct trifluoromethyl groups to C7 via C–O bond activation, achieving >90% regioselectivity .
  • Computational modeling (DFT) predicts thermodynamic stability of isomers to guide synthetic design .

Q. How can conflicting spectral data for isomeric derivatives be resolved?

  • Methodological Answer :
  • 2D NMR (COSY, NOESY) : Correlates proton-proton proximity to distinguish between C5 vs. C7 substitution (e.g., NOE interactions between methyl and adjacent protons) .
  • SC-XRD : Definitive regiochemical assignment via bond lengths and angles (e.g., C–O vs. C–N distances in carboxylate groups) .
  • Isotopic Labeling : ¹⁵N or ¹³C-labeled precursors trace substitution pathways in ambiguous cases .

Q. What strategies optimize biological activity in pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer :
  • Functional Group Modifications :
  • Reduce ester to aldehyde (DIBAL-H in CH₂Cl₂) for chalcone conjugation, enhancing anticancer activity .
  • Introduce trifluoromethyl groups (via alkyne intermediates) to improve metabolic stability and target binding .
  • SAR Studies :
  • Vary phenyl substituents (electron-withdrawing/donating groups) to modulate enzyme inhibition (e.g., COX-2 IC₅₀ values range from 0.1–10 µM) .

Q. How do hydrogen bonding and π-interactions influence crystallization?

  • Methodological Answer :
  • Hydrogen Bonds : C12–H12···O1 (2.48 Å) and C6–H6···N3 (2.54 Å) form a 3D network, stabilizing the lattice .
  • π-π Stacking : Parallel-displaced interactions between phenyl and pyrimidine rings (interplanar distance: 3.4 Å) enhance packing efficiency .
  • Solvent Screening : Polar solvents (e.g., cyclohexane/CH₂Cl₂) favor monoclinic (P2₁/c) crystal systems .

Data Contradictions and Resolution

  • Synthesis Yields : Ultrasonic methods report higher yields (85–90%) vs. reflux (70–75% ), attributed to improved mass transfer.
  • Regioselectivity : Ethyl 2,4-dioxopentanoate preferentially forms 7-methyl isomers , while DMAD (dimethyl acetylenedicarboxylate) leads to 5-carboxylate derivatives .

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